molecular formula C18H14BrClN2O3S2 B241402 N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

Cat. No. B241402
M. Wt: 485.8 g/mol
InChI Key: ONJNWEFFNSZXOW-QZOVRRJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that is involved in the sensation of pain and heat. In

Scientific Research Applications

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of pain and inflammation. The TRPV1 receptor is involved in the sensation of pain and heat, and N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to selectively block this receptor. This makes N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide a potential candidate for the development of new pain medications. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 has been shown to play a role in the regulation of intestinal inflammation.

Mechanism of Action

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide selectively blocks the TRPV1 receptor, which is involved in the sensation of pain and heat. TRPV1 is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and low pH. When activated, TRPV1 allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the sensation of pain. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide blocks the TRPV1 receptor by binding to a specific site on the receptor, preventing its activation by stimuli.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In a study by Gavva et al. (2005), N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide was shown to block capsaicin-induced calcium influx in TRPV1-expressing cells. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been shown to block the thermal activation of TRPV1 in vitro. In vivo, N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. It is a selective TRPV1 antagonist, which allows for the specific blocking of this receptor without affecting other ion channels. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been shown to be effective in animal models of pain and inflammation. However, there are also some limitations to the use of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide in lab experiments. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. One area of research is the development of new pain medications based on the selective blocking of the TRPV1 receptor. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has shown promise in animal models of pain, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the role of TRPV1 in other physiological processes, such as inflammation and cancer. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and further research is needed to determine its potential in other inflammatory conditions. Finally, the mechanism of action of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide is not fully understood, and further research is needed to elucidate the molecular interactions between N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide and the TRPV1 receptor.

Synthesis Methods

The synthesis method of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidine. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to form the final product, N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. The synthesis of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been described in detail in a study by Gavva et al. (2005).

properties

Molecular Formula

C18H14BrClN2O3S2

Molecular Weight

485.8 g/mol

IUPAC Name

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H14BrClN2O3S2/c1-2-22-17(23)16(11-12-3-5-13(19)6-4-12)26-18(22)21-27(24,25)15-9-7-14(20)8-10-15/h3-11H,2H2,1H3/b16-11-,21-18+

InChI Key

ONJNWEFFNSZXOW-QZOVRRJPSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Br)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.